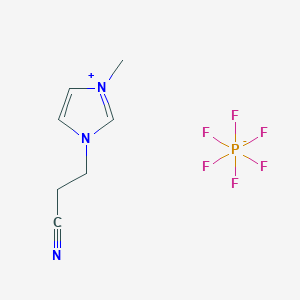
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ionic liquids are salts that are liquid at room temperature and have been studied extensively for their low volatility, high thermal stability, and ability to dissolve a wide range of substances . This particular compound is characterized by the presence of a cyanoethyl group and a hexafluorophosphate anion, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the alkylation of 1-methylimidazole with 2-chloroacetonitrile, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and reduction: The imidazolium ring can be involved in redox reactions, which may alter the electronic properties of the compound.
Coordination chemistry: The hexafluorophosphate anion can coordinate with metal ions, forming complexes with potential catalytic applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted imidazolium salts, while redox reactions can produce imidazolium derivatives with altered oxidation states .
科学的研究の応用
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) has been explored for various scientific research applications, including:
作用機序
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with various molecular targets and pathways. The imidazolium cation can engage in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. The hexafluorophosphate anion can participate in coordination chemistry, forming complexes with metal ions that can act as catalysts in various reactions .
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Another imidazolium-based ionic liquid with similar properties but different alkyl chain length.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Similar ionic liquid with a different anion, offering distinct solubility and stability characteristics.
1-Methyl-3-octylimidazolium chloride: Imidazolium-based ionic liquid with a longer alkyl chain, affecting its viscosity and hydrophobicity.
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the cyanoethyl group, which imparts specific reactivity and solubility properties. This makes it particularly suitable for applications requiring high thermal stability and the ability to dissolve a wide range of substances .
特性
分子式 |
C7H10F6N3P |
|---|---|
分子量 |
281.14 g/mol |
IUPAC名 |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;hexafluorophosphate |
InChI |
InChI=1S/C7H10N3.F6P/c1-9-5-6-10(7-9)4-2-3-8;1-7(2,3,4,5)6/h5-7H,2,4H2,1H3;/q+1;-1 |
InChIキー |
QFGKIKMCTCUYQC-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CN(C=C1)CCC#N.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















